molecular formula C16H12O3S B13893056 6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid

6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B13893056
M. Wt: 284.3 g/mol
InChI Key: MNNRDKIPHPIRMN-UHFFFAOYSA-N
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Description

6-(Benzyloxy)benzothiophene-2-carboxylic Acid is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)benzothiophene-2-carboxylic Acid can be achieved through several methods. One common approach involves the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . This method is advantageous due to its functional group tolerance and versatility in C2 functionalizations.

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale reactions using readily available starting materials and efficient catalytic systems. The use of transition-metal catalyzed reactions, such as Suzuki–Miyaura coupling, is prevalent in industrial settings due to their mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)benzothiophene-2-carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)benzothiophene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)benzothiophene-2-carboxylic Acid is unique due to its specific benzyloxy substitution, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

IUPAC Name

6-phenylmethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C16H12O3S/c17-16(18)15-8-12-6-7-13(9-14(12)20-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)

InChI Key

MNNRDKIPHPIRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(S3)C(=O)O

Origin of Product

United States

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